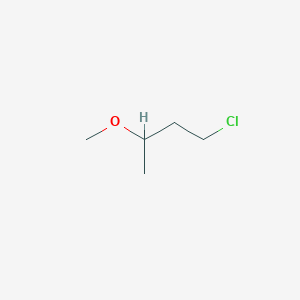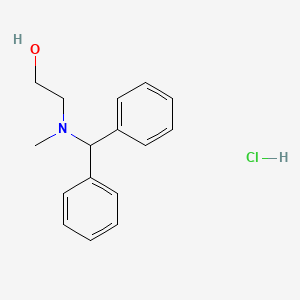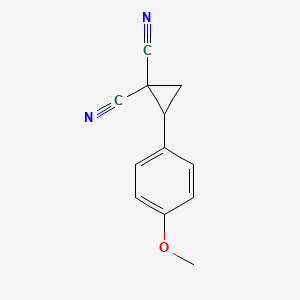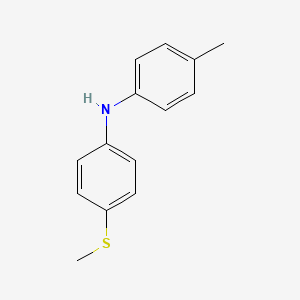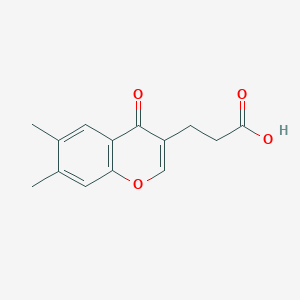
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with dimethyl substitutions at positions 6 and 7, and a propanoic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: This compound shares the chromone core and dimethyl substitutions but has an aldehyde group instead of a propanoic acid group.
3-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid: Similar structure with methoxy groups at positions 5 and 7 instead of methyl groups.
Uniqueness
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dimethyl substitutions and propanoic acid group make it a valuable compound for various research applications.
Properties
CAS No. |
925004-41-7 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(6,7-dimethyl-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-8-5-11-12(6-9(8)2)18-7-10(14(11)17)3-4-13(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
AGAOJFUHYBYLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)

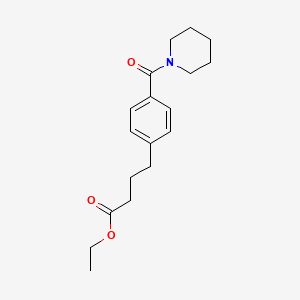
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
